![molecular formula C6H3ClN4O2 B099622 6-Chloro-3-nitroimidazo[1,2-b]pyridazine CAS No. 18087-76-8](/img/structure/B99622.png)
6-Chloro-3-nitroimidazo[1,2-b]pyridazine
Overview
Description
6-Chloro-3-nitroimidazo[1,2-b]pyridazine is a chemical compound with the empirical formula C6H3ClN4O2 . It has a molecular weight of 198.57 g/mol .
Synthesis Analysis
6-Chloro-3-nitroimidazo[1,2-b]pyridazine may be used in the synthesis of [2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-chloropyridin-4-yl]-methyl-[2-(3-nitroimidazo[1,2-b]pyridazin-6-yloxy)-ethyl]amine hydrochloride .Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-3-nitroimidazo[1,2-b]pyridazine . The InChI string is InChI=1S/C6H3ClN4O2/c7-4-1-2-5-8-3-6(11(12)13)10(5)9-4/h1-3H and the SMILES string is C1=CC(=NN2C1=NC=C2N+[O-])Cl .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 142-145 °C . It has a topological polar surface area of 76 Ų .Scientific Research Applications
Antikinetoplastid Research
“6-Chloro-3-nitroimidazo[1,2-b]pyridazine” has been explored as a potential new antikinetoplastid series . Kinetoplastids are a group of flagellated protozoa responsible for neglected tropical diseases (NTDs) in mammals, including leishmaniases (Leishmania spp.) and sleeping sickness (Trypanosoma brucei) .
Leishmania Treatment
The compound has shown good activity against the trypomastigote blood stream form of Trypanosoma brucei brucei (EC 50 = 0.38 µM), but it showed poor solubility in both HepG2 (CC 50 > 7.8 µM) and Leishmania infantum axenic amastigotes (EC 50 > 1.6 µM) culture media, associated with a loss of activity against the promastigote form of Leishmania infantum (EC 50 > 15.6 µM) .
Synthesis of New Compounds
“6-Chloro-3-nitroimidazo[1,2-b]pyridazine” may be used in the synthesis of [2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-chloropyridin-4-yl]-methyl-[2-(3-nitroimidazo[1,2-b]pyridazin-6-yloxy)-ethyl]amine hydrochloride .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of other compounds , which suggests it may interact with various biological targets.
Mode of Action
The compound has a nitro group and a chloro group attached to the imidazo[1,2-b]pyridazine core, which may influence its interaction with biological targets .
Result of Action
It has been used in the synthesis of other compounds, suggesting it may have a role in various biological processes .
properties
IUPAC Name |
6-chloro-3-nitroimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-1-2-5-8-3-6(11(12)13)10(5)9-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEZMDPWGDWYKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441394 | |
Record name | 6-Chloro-3-nitroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18087-76-8 | |
Record name | 6-Chloro-3-nitroimidazo[1,2-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18087-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-nitroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-3-nitro-imidazo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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